
1,4,7,10,13,16-Hexaoxacyclotetracos-18-ene-20,22-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10,13,16-Hexaoxacyclotetracos-18-ene-20,22-diyne is a complex organic compound characterized by its unique cyclic structure containing multiple oxygen atoms and triple bonds. This compound is part of the crown ether family, known for their ability to form stable complexes with various cations due to their cyclic polyether structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13,16-Hexaoxacyclotetracos-18-ene-20,22-diyne typically involves the cyclization of linear polyethers. One common method is the reaction of triethylene glycol with triethylene glycol dichloride in the presence of a strong base like potassium hydroxide. This reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of the cyclic ether structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,4,7,10,13,16-Hexaoxacyclotetracos-18-ene-20,22-diyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced polyether structures.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkoxides and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of polyether ketones, while reduction can produce polyether alcohols.
Scientific Research Applications
1,4,7,10,13,16-Hexaoxacyclotetracos-18-ene-20,22-diyne has various applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to encapsulate small molecules.
Medicine: Explored for its potential therapeutic applications, including as a carrier for targeted drug delivery.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,4,7,10,13,16-Hexaoxacyclotetracos-18-ene-20,22-diyne involves its ability to form stable complexes with various cations. This is achieved through the coordination of the oxygen atoms in the cyclic structure with the cations. The compound can also interact with molecular targets through hydrogen bonding and van der Waals interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,4,7,10,13,16-Hexaoxacyclooctadecane: Another crown ether with a similar cyclic structure but different ring size.
1,4,7,10,13,16-Hexathiacyclooctadecane: Contains sulfur atoms instead of oxygen, leading to different chemical properties.
1,4,7,10,13,16-Hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane: Contains nitrogen atoms, which also affects its chemical behavior.
Properties
CAS No. |
185378-92-1 |
|---|---|
Molecular Formula |
C18H26O6 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1,4,7,10,13,16-hexaoxacyclotetracos-18-en-20,22-diyne |
InChI |
InChI=1S/C18H26O6/c1-2-4-6-8-20-10-12-22-14-16-24-18-17-23-15-13-21-11-9-19-7-5-3-1/h3,5H,7-18H2 |
InChI Key |
QLBXHCMJYPOOSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOCC#CC#CC=CCOCCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Bis(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12581397.png)
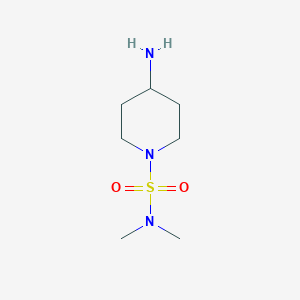
![2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B12581410.png)
![[Oxydi(4,1-phenylene)]bis[(pentafluorophenyl)methanone]](/img/structure/B12581411.png)
![(2S,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol](/img/structure/B12581415.png)
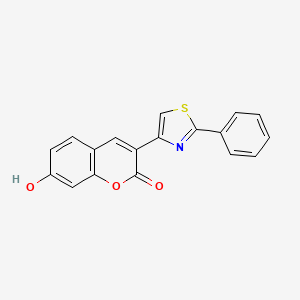
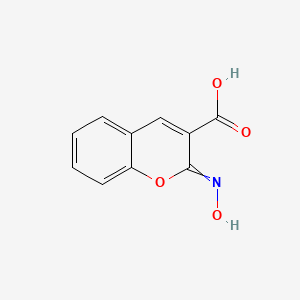

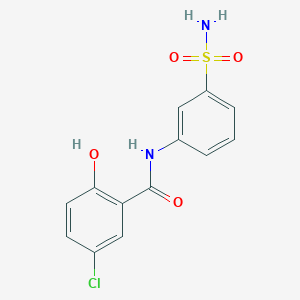

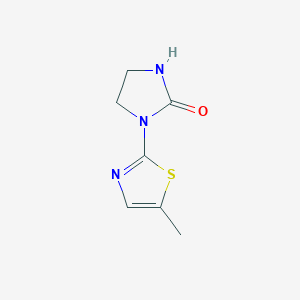

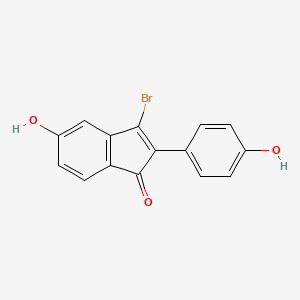
![(5-{2-[4-(Dibutylamino)phenyl]ethenyl}thiophen-2-yl)ethene-1,1,2-tricarbonitrile](/img/structure/B12581464.png)
